Sorafenib impurity 21

Vue d'ensemble

Description

Sorafenib impurity 21 is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a derivative of sorafenib, a drug that is used to treat certain types of cancer. This compound is a synthetic compound that is produced through a specific synthesis method.

Applications De Recherche Scientifique

Dual-Targeting Reconstituted High-Density Lipoprotein for Hepatocellular Carcinoma Therapy

A 2018 study by Li et al. explored the formulation of a dual-targeting delivery system encapsulating Sorafenib and antimiRNA21 in RGD pentapeptide-modified reconstituted high-density lipoprotein (RGD-rHDL/So/antimiRNA21) for enhanced hepatocellular carcinoma therapy. This approach was aimed at achieving precise delivery of therapeutics to maximize efficacy, significantly strengthening the anti-tumor and anti-angiogenic effect of Sorafenib with negligible toxicity towards major organs (Li et al., 2018).

MiR-21 Mediation of Sorafenib Resistance

He et al. (2015) found that miR-21 mediates sorafenib resistance in hepatocellular carcinoma cells by inhibiting autophagy through the PTEN/Akt pathway. This study indicated that miR-21 could serve as a therapeutic target for overcoming sorafenib resistance in the treatment of hepatocellular carcinoma (He et al., 2015).

LncRNA SNHG1 and Sorafenib Resistance

Li et al. (2019) researched the role of lncRNA SNHG1 (small nucleolar RNA host gene 1) in sorafenib resistance and its association with overexpressed microRNA-21 (miR-21) and the activated Akt pathway in hepatocellular carcinoma cells. They concluded that lncRNA SNHG1 contributes to sorafenib resistance by activating the Akt pathway, and its nuclear expression is promoted by miR-21, whose nuclear translocation is induced by sorafenib (Li et al., 2019).

Oxidative Stress and ERK1/2 Phosphorylation in HCC Treatment

A study by Caraglia et al. (2011) investigated the use of sorafenib and octreotide LAR in advanced hepatocellular carcinoma (HCC) patients, focusing on oxidative stress in serum and peripheral blood mononuclear cells and pERK activation status as predictive of response. This study showed that the determination of both the oxidative stress status and pERK activity in PBMC has high value in predicting the response to sorafenib+octreotide therapy in HCC patients (Caraglia et al., 2011).

Sorafenib Clinical Pharmacokinetics

Lathia et al. (2006) explored the effect of CYP3A inhibition by ketoconazole on sorafenib pharmacokinetics, finding no clinically relevant change in the pharmacokinetics of sorafenib upon co-administration of the two drugs. This indicated that blocking sorafenib metabolism by the CYP3A4 pathway will not lead to an increase in sorafenib exposure (Lathia et al., 2006).

Mécanisme D'action

Target of Action

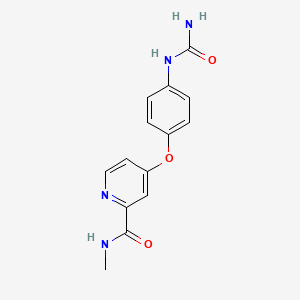

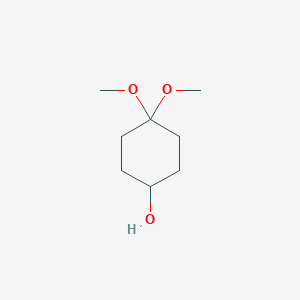

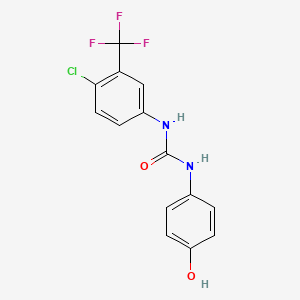

Sorafenib Impurity 21, also known as 4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide, is a derivative of Sorafenib, a kinase inhibitor . Sorafenib targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . It has activity against many protein kinases, including VEGFR, PDGFR, and RAF kinases . Of the RAF kinases, Sorafenib is more selective for c-Raf than B-RAF .

Mode of Action

This compound is thought to exhibit a dual mechanism of action similar to Sorafenib. It blocks tumor proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumor cells, and reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by Sorafenib. Kinase-regulated biochemical pathways play crucial roles in the formation, progression, and maintenance of cancer . Sorafenib’s inhibition of these pathways, particularly the RAF/MEK/ERK pathway and VEGFR and PDGFR signaling, disrupts tumor cell proliferation and angiogenesis .

Pharmacokinetics

Sorafenib, the parent compound, has a bioavailability of 38–49% and is metabolized in the liver through oxidation and glucuronidation, mediated by cyp3a4 and ugt1a9 . Its elimination half-life is 25–48 hours, and it is excreted in feces (77%) and urine (19%) .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Sorafenib. Sorafenib has shown antitumor activity, particularly among patients with renal cell carcinoma or hepatocellular carcinoma . It inhibits tumor growth and disrupts tumor microvasculature through antiproliferative, antiangiogenic, and/or proapoptotic effects .

Action Environment

For example, the manufacturing process of Sorafenib can lead to the formation of impurities, which can affect the drug’s purity, stability, and efficacy .

Propriétés

IUPAC Name |

4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-16-13(19)12-8-11(6-7-17-12)21-10-4-2-9(3-5-10)18-14(15)20/h2-8H,1H3,(H,16,19)(H3,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEDEUSMGQBBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3082518.png)

![[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3082536.png)

![2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B3082558.png)

![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)